molecular formula C20H24ClN3O3 B3032560 Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- CAS No. 23205-23-4

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-

Cat. No.: B3032560
CAS No.: 23205-23-4
M. Wt: 389.9 g/mol
InChI Key: BYILAFYHQWADTR-UHFFFAOYSA-N
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Description

Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)- is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Gastroprokinetic Activity

Benzamide derivatives, including 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-, have been investigated for their gastroprokinetic properties. Studies have shown that these compounds can act as potent and selective gastroprokinetic agents, with some demonstrating activity comparable to standard treatments like metoclopramide. For example, N-[(4-Benzyl-2-morpholinyl)methyl]-4-chloro-2-[(4-chlorobenzoyl)amino]benzamide showed significant potency in this category (Kato et al., 1995).

Antidepressant Synthesis

The compound has also been used in the synthesis of antidepressants. For instance, 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) is an antidepressant synthesized through interactions involving similar benzamide compounds. This synthesis pathway has been explored as an alternative to more toxic and less efficient methods (Donskaya et al., 2004).

Radiolabelling and Imaging

Radiolabelling of benzamide derivatives, like 4-Iodo-N-(2-morpholinoethyl)benzamide, has been explored for potential applications in imaging. This process, involving the use of isotopes like Na 123 I and Na 125 I, has been optimized for high radiochemical conversion and stability, suggesting potential use in diagnostic imaging (Tsopelas, 1999).

Antitumour Activity

The synthesis and investigation of the antitumor activity of benzamide derivatives have also been a focus of research. Compounds such as 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide show inhibitory capacity against cancer cell proliferation, indicating potential applications in cancer treatment (Ji et al., 2018).

Anti-Tubercular Properties

Research has also been conducted on benzamide derivatives for their anti-tubercular properties. Some synthesized compounds have shown promising activity against Mycobacterium tuberculosis, with non-cytotoxic nature, indicating potential as anti-tubercular drugs (Nimbalkar et al., 2018).

Safety and Hazards

The safety and hazards of this compound, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection, are provided in its Safety Data Sheet (SDS) .

Properties

IUPAC Name

4-amino-5-chloro-N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c21-17-12-16(20(25)23-6-7-24-8-10-26-11-9-24)19(13-18(17)22)27-14-15-4-2-1-3-5-15/h1-5,12-13H,6-11,14,22H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYILAFYHQWADTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC(=C(C=C2OCC3=CC=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177787
Record name Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23205-23-4
Record name Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023205234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-2-(benzyloxy)-5-chloro-N-(2-morpholinoethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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